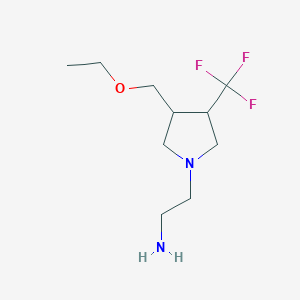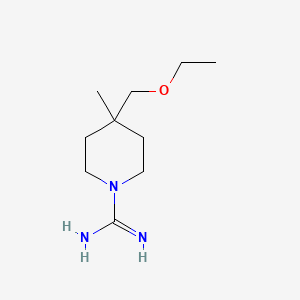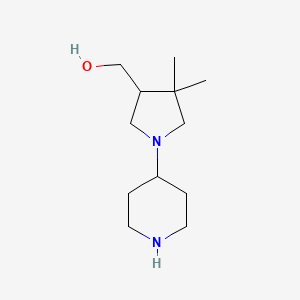![molecular formula C7H5ClN2OS B1492898 (2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol CAS No. 1820716-81-1](/img/structure/B1492898.png)
(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol
説明
“(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol” is a chemical compound with the CAS Number: 1820716-81-1 . It has a molecular weight of 200.65 and its IUPAC name is (2-chlorothieno [3,2-d]pyrimidin-7-yl)methanol .
Molecular Structure Analysis
The linear formula of “(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol” is C7H5ClN2OS . The InChI key can be found in the product documentation .It should be stored at a temperature of 2-8°C . More detailed physical and chemical properties can be found in the product documentation .
科学的研究の応用
Chemical Synthesis and Bond Formation
(2-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol and its derivatives are extensively used in chemical synthesis. The compound plays a critical role in the formation of C–C (alkynylation) bonds under specific catalysis, facilitating the creation of novel compounds. For instance, the Pd/C–CuI–PPh3 catalytic system promotes the C–C bond formation between chlorothieno[2,3-d]pyrimidines and terminal alkynes in methanol, yielding a range of novel 4-alkynylthieno[2,3-d]pyrimidines. This process is noted for its high selectivity and minimal side product formation, marking its significance in the chemical synthesis domain (Gorja, Kumar, Mukkanti, & Pal, 2011).
Crystal Structure and Molecular Analysis
The compound is also pivotal in crystallography and molecular structure analysis. Studies have elucidated the crystal structure of related compounds, revealing intricate details about molecular geometry, bond lengths, and angles, which are crucial for understanding the chemical behavior and potential applications of these compounds. For example, the crystal structure of related compounds like nuarimol, a pyrimidine fungicide, shows complex intermolecular interactions that form a three-dimensional network. Such detailed molecular and crystal structure analyses are fundamental for the development of new materials and drugs (Kang, Kim, Park, & Kim, 2015).
Antimicrobial and Anti-inflammatory Applications
Moreover, thienopyrimidine derivatives, closely related to (2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol, have shown significant antimicrobial and anti-inflammatory properties. These compounds, after being synthesized and modified with various groups, have been tested and proven to exhibit substantial activity against fungi, bacteria, and inflammation. This points towards their potential use in medical and pharmaceutical fields, especially in the development of new antimicrobial and anti-inflammatory agents (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Antifungal Activities
The derivatives of (2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol have also been studied for their antifungal activities. Various substituted thieno[2,3-d]pyrimidines were synthesized and evaluated for their effectiveness against specific fungal diseases in crops. The results from these studies are promising for the agricultural sector, especially for crop protection and yield improvement (Konno, Tsunoda, Watanabe, Yamanaka, Fujita, Ohtsuka, & Asano, 1989).
Safety and Hazards
特性
IUPAC Name |
(2-chlorothieno[3,2-d]pyrimidin-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2OS/c8-7-9-1-5-6(10-7)4(2-11)3-12-5/h1,3,11H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHRDDSLPKKMCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)C(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



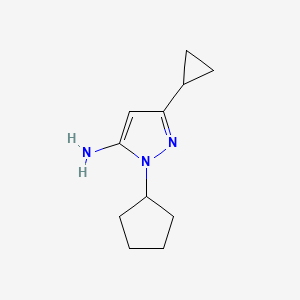
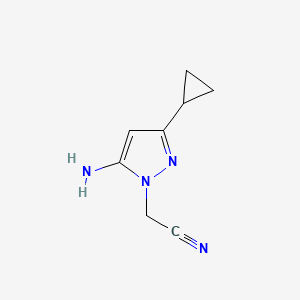

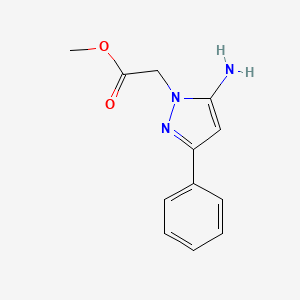

![Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1492825.png)

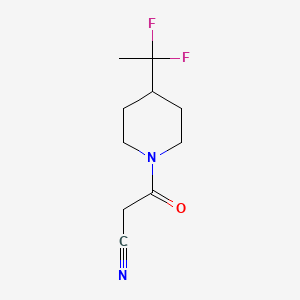

![2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1492832.png)
